N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide is a complex organic compound with the molecular formula C17H17Cl3N6O2 and a molecular weight of 443.723 g/mol This compound is notable for its unique structure, which includes a trichloromethyl group, a piperidinyl group, and a purinyl group, all connected to a furan-2-carboxamide backbone
Preparation Methods
The synthesis of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves multiple stepsThe final step involves the attachment of the trichloromethyl group and the furan-2-carboxamide moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide can be compared with other similar compounds, such as:
N-(2,2,2-trichloro-1-piperidin-1-yl-ethyl)-propionamide: This compound has a similar trichloromethyl and piperidinyl structure but differs in the carboxamide moiety.
N-(2,2,2-trichloro-1-(6-(piperidin-1-yl)-9H-purin-9-yl)ethyl)benzamide: This compound shares the purinyl and piperidinyl groups but has a benzamide moiety instead of furan-2-carboxamide. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-{2,2,2-trichloro-1-[6-(piperidin-1-yl)-9H-purin-9-yl]ethyl}furan-2-carboxamide, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities, particularly in the modulation of chemokine receptors and other therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a furan moiety and a piperidine ring, contributing to its unique biological properties. The chemical formula is represented as follows:
Modulation of Chemokine Receptors
Research indicates that this compound acts as a modulator of the CCR5 receptor , which is significant in the context of HIV infection and inflammatory responses. The modulation of CCR5 can lead to reduced viral entry into host cells and decreased inflammatory responses, making it a candidate for therapeutic interventions in related diseases .
Adenosine Receptor Antagonism
Additionally, the compound has been studied for its antagonistic effects on adenosine receptors (specifically A2A and A2B). These receptors are implicated in various physiological processes including immune response modulation and neurotransmission. The compound exhibited favorable selectivity profiles compared to existing adenosine receptor antagonists .
Antifungal and Cytotoxic Activities
In vitro studies have demonstrated that derivatives of this compound possess antifungal properties against various strains, including Candida albicans and Cryptococcus laurentii. The Minimum Inhibitory Concentration (MIC) values were noted to be significantly lower than those of traditional antifungal agents, indicating enhanced efficacy .
Compound | Target | MIC (μg/mL) | Activity |
---|---|---|---|
Compound A | Candida albicans | 16.5 | Superior to fluconazole |
Compound B | Cryptococcus laurentii | 25 | Comparable to standard |
Case Studies
- Chemokine Modulation : A study involving human immune cells showed that treatment with the compound resulted in a significant decrease in CCR5 expression levels, suggesting its potential use in therapies aimed at reducing HIV susceptibility .
- Cancer Cell Line Studies : In cancer research, the compound was tested on various cell lines where it induced apoptosis through KSP inhibition mechanisms. This was characterized by the formation of monopolar spindles during mitosis, leading to cell death—an essential pathway for cancer treatment strategies .
Properties
Molecular Formula |
C17H17Cl3N6O2 |
---|---|
Molecular Weight |
443.7 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(6-piperidin-1-ylpurin-9-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17Cl3N6O2/c18-17(19,20)16(24-15(27)11-5-4-8-28-11)26-10-23-12-13(21-9-22-14(12)26)25-6-2-1-3-7-25/h4-5,8-10,16H,1-3,6-7H2,(H,24,27) |
InChI Key |
RAWUNBOYWDOVKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2N=CN3C(C(Cl)(Cl)Cl)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.